N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-methyl-3-[(3R)-pyrrolidin-3-yl]urea |
InChI |
InChI=1S/C6H13N3O/c1-7-6(10)9-5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H2,7,9,10)/t5-/m1/s1 |
InChI Key |
AETYEPQFHBJEFI-RXMQYKEDSA-N |
Isomeric SMILES |
CNC(=O)N[C@@H]1CCNC1 |
Canonical SMILES |
CNC(=O)NC1CCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl N 3r Pyrrolidin 3 Yl Urea and Analogues
Stereoselective Synthesis of the (3R)-Pyrrolidine Moiety
The cornerstone of synthesizing N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea is the construction of the chiral (3R)-pyrrolidine framework. Several key strategies have been employed to achieve high enantiopurity of this critical intermediate.
Asymmetric Catalytic Hydrogenation Approaches for Pyrrolidine (B122466) Precursors
Asymmetric catalytic hydrogenation of pyrrole (B145914) precursors represents a powerful method for establishing the stereochemistry of the pyrrolidine ring. acs.orgnih.gov This approach typically involves the reduction of a prochiral pyrrole derivative using a chiral catalyst, often based on transition metals like rhodium or ruthenium, in the presence of hydrogen gas.
The choice of chiral ligand is crucial for achieving high enantioselectivity. For instance, ruthenium catalysts modified with trans-chelating chiral bisphosphines, such as PhTRAP, have demonstrated high enantioselectivity in the hydrogenation of N-Boc-protected pyrroles. nih.gov The hydrogenation of substituted pyrroles can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity, creating multiple new stereocenters in a single step. acs.org The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to maximize both conversion and stereoselectivity. acs.orgresearchgate.net
Table 1: Examples of Asymmetric Hydrogenation of Pyrrole Precursors Note: This table is a representative example based on literature for similar transformations and may not directly correspond to the synthesis of the immediate precursor to (3R)-pyrrolidin-3-amine.
| Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| [Rh(COD)Cl]₂ | Chiral Bisphosphine | N-Boc-3-pyrroline | N-Boc-(R)-pyrrolidine | >95% | >90% | acs.org |
| Ru(η³-methallyl)₂(cod) | (S,S)-(R,R)-PhTRAP | Methyl pyrrole-2-carboxylate | (S)-Proline derivative | 79% | 92% | nih.gov |
Chiral Pool Synthesis Strategies for (3R)-Pyrrolidin-3-yl Derivatives
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (3R)-pyrrolidin-3-yl derivatives, amino acids such as (R)-aspartic acid and L-glutamic acid are common choices. researchgate.netnih.gov These strategies leverage the existing stereocenters of the starting material to construct the chiral pyrrolidine ring.
A typical approach involves the chemical modification of the amino acid to form a suitable acyclic precursor, which then undergoes cyclization to form the pyrrolidine ring. For example, (R)-aspartic acid can be converted into a precursor that, upon reduction and cyclization, yields a (3R)-pyrrolidinyl derivative. nih.gov Similarly, L-glutamic acid can be transformed into (S)-5-(hydroxymethyl)-2-pyrrolidinone, which serves as a versatile intermediate for various chiral pyrrolidine derivatives. researchgate.net The most common method for synthesizing pyrrolidine-containing drug precursors is to introduce a pre-existing chiral heterocycle, often derived from proline or 4-hydroxyproline. nih.gov
Table 2: Chiral Pool Precursors for (3R)-Pyrrolidine Derivatives
| Chiral Precursor | Key Intermediate | Target Moiety | Reference |
| (R)-Aspartic acid | N-protected (R)-2,4-diaminobutanoic acid derivative | (3R)-Aminopyrrolidine | nih.gov |
| L-Glutamic acid | (S)-5-(hydroxymethyl)-2-pyrrolidinone | (3R)-Substituted pyrrolidine | researchgate.net |
| L-Proline | (S)-Prolinol | (3R)-Substituted pyrrolidine | nih.gov |
| L-4-Hydroxyproline | N-Boc-trans-4-hydroxy-L-proline | (3R)-Substituted pyrrolidine | nih.gov |
Organocatalytic and Metal-Catalyzed Enantioselective Routes to Substituted Pyrrolidines
In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the enantioselective synthesis of substituted pyrrolidines. acs.orgua.es These methods often involve cycloaddition reactions where the stereochemistry is controlled by a chiral catalyst.
One of the most straightforward approaches is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. acs.org This reaction can generate multiple stereocenters in a single step with high stereo- and regioselectivity. acs.org Both chiral metal catalysts and organocatalysts have been developed for this purpose. acs.org For instance, silver-catalyzed 1,3-dipolar cycloadditions between N-tert-butanesulfinylazadienes and azomethine ylides can produce densely substituted pyrrolidines with high diastereoselectivity. ua.es
Additionally, methods such as the proline-catalyzed asymmetric α-amination followed by reductive amination can be used to synthesize 3-amino pyrrolidines with good enantioselectivity. researchgate.net
Formation of the Urea (B33335) Linkage in this compound
Once the chiral (3R)-pyrrolidin-3-amine is obtained, the final step is the formation of the urea linkage with a methyl group. Two primary methodologies are commonly employed for this transformation: carbodiimide-mediated coupling and reactions involving isocyanates.
Carbodiimide-Mediated Coupling Methodologies
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for the formation of amide and urea bonds. peptide.compeptide.com In this context, the reaction would involve coupling (3R)-pyrrolidin-3-amine with a source of the methylcarbamoyl group.
The general mechanism involves the activation of a carboxylic acid derivative (or CO₂ equivalent) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate then reacts with the amine to form the desired urea, generating a urea byproduct. peptide.com To minimize side reactions, such as the formation of N-acylurea, and to reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. peptide.com The choice of carbodiimide can be important; for instance, DIC is often preferred in solid-phase synthesis because its urea byproduct is more soluble than that of DCC. peptide.com
Table 3: Common Carbodiimide Reagents for Urea Synthesis
| Carbodiimide Reagent | Abbreviation | Key Features | Byproduct Solubility | Reference |
| Dicyclohexylcarbodiimide | DCC | Widely used in solution-phase synthesis. | Low in many organic solvents. | peptide.com |
| Diisopropylcarbodiimide | DIC | Liquid, easy to handle; byproduct is more soluble. | Soluble in common SPPS solvents. | peptide.compeptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble reagent and byproduct. | Water-soluble. | peptide.compeptide.com |
Isocyanate-Based Urea Formation Reactions
The reaction of an amine with an isocyanate is a direct and efficient method for the synthesis of ureas. commonorganicchemistry.com To form this compound, (3R)-pyrrolidin-3-amine would be reacted with methyl isocyanate.
This reaction is typically carried out in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the urea. This method is often high-yielding and does not require a coupling agent or catalyst. commonorganicchemistry.com The primary challenge can be the handling of isocyanates, which are often toxic and moisture-sensitive. nih.gov An alternative involves the in-situ generation of the isocyanate from a more stable precursor.
Table 4: Comparison of Urea Formation Methods
| Method | Reagents | Key Advantages | Key Disadvantages |
| Carbodiimide Coupling | Amine, Carboxylic Acid (or equivalent), Carbodiimide | Versatile, avoids direct use of isocyanates. | Can require additives, byproduct removal may be necessary. |
| Isocyanate Reaction | Amine, Isocyanate | High-yielding, simple procedure. | Isocyanates can be toxic and moisture-sensitive. |
Application of Advanced Peptide Coupling Reagents in Urea Synthesis
While traditionally employed for the formation of amide bonds in peptide synthesis, advanced coupling reagents have found valuable application in the synthesis of ureas. bachem.comuni-kiel.de The synthesis of unsymmetrical ureas, such as this compound, can be achieved by reacting an amine with an isocyanate or an equivalent carbamoylating agent. Peptide coupling reagents facilitate this process by activating a carboxylic acid derivative or a protected carbamic acid, which then reacts with an amine. uniurb.it
The general mechanism involves the activation of a carboxyl group (or a related functional group) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. uniurb.it In the context of urea synthesis, this can involve the in-situ generation of an active carbamate (B1207046) species that subsequently reacts with the target amine, in this case, (3R)-pyrrolidin-3-amine.
Several classes of peptide coupling reagents are particularly relevant:
Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. bachem.compeptide.com They activate a carboxyl group to form an O-acylisourea intermediate. In urea synthesis, they can be used to couple an N-protected amino acid (acting as a precursor to the carbamoyl (B1232498) moiety) with an amine. The choice of carbodiimide can be crucial for simplifying purification; for instance, the urea byproduct from DIC is more soluble in common organic solvents than that from DCC, facilitating its removal. bachem.compeptide.com
Onium Salts (Phosphonium and Aminium/Uronium) : These reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are known for their high efficiency and rapid reaction rates with minimal side reactions. bachem.compeptide.com They operate by forming highly reactive activated esters with the carboxyl component. uniurb.it Their high reactivity makes them particularly effective for coupling sterically hindered components. uni-kiel.de
Additives to Suppress Racemization : In stereoselective synthesis, preserving the chiral integrity of the starting materials is paramount. Additives such as 1-Hydroxybenzotriazole (HOBt) and 7-Aza-1-hydroxybenzotriazole (HOAt) are often used in conjunction with coupling reagents. uni-kiel.depeptide.com These additives react with the activated intermediate to form an active ester, which is less prone to racemization and reacts cleanly with the amine. uni-kiel.de This is critical when synthesizing an enantiomerically pure compound like this compound.
The table below summarizes key coupling reagents and their features relevant to urea synthesis.
| Reagent Class | Examples | Key Features & Advantages | Byproduct Characteristics |
| Carbodiimides | DCC, DIC, EDC | Cost-effective and widely used. uni-kiel.de | DCC-urea is poorly soluble; DIC-urea is more soluble; EDC-urea is water-soluble. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, especially for hindered amino acids; low racemization. uniurb.itpeptide.com | Water-soluble byproducts. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very efficient, fast reactions; HATU is particularly effective at preventing racemization. peptide.comacs.org | Generally soluble for easy removal. COMU and its byproducts are notably water-soluble. acs.org |
Convergent and Divergent Synthetic Strategies for this compound
Convergent Synthesis
A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, this would typically involve preparing the chiral amine component and the methylurea (B154334) precursor separately.
Fragment 1: (3R)-pyrrolidin-3-amine . This chiral intermediate is the cornerstone of the synthesis. It can be sourced from the "chiral pool," for instance, derived from natural amino acids or other readily available enantiopure starting materials. ethz.ch
Fragment 2: Methyl isocyanate or an equivalent . The N-methylurea moiety can be introduced by reacting the chiral amine with methyl isocyanate. Alternatively, safer, and more controlled methods can be employed, such as using a protected methylamine (B109427) derivative that is activated in situ.
Divergent (Linear) Synthesis
In a divergent or linear synthesis, the molecule is built sequentially, step-by-step, from a single starting material. A plausible linear route to this compound might start with a protected, chiral pyrrolidine derivative.
Start with a chiral precursor : For example, a commercially available N-protected (3R)-3-aminopyrrolidine.
Urea formation : The protected amine is reacted with an appropriate reagent to form the urea bond. This could involve reaction with methyl isocyanate or a two-step process involving phosgene (B1210022) or a phosgene equivalent to form a carbamoyl chloride, followed by reaction with methylamine. nih.gov
Deprotection : The final step would be the removal of the protecting group on the pyrrolidine ring to yield the target compound.
| Strategy | Description | Advantages | Disadvantages |
| Convergent | Key fragments are synthesized separately and then combined. ethz.ch | Higher overall yield; allows for parallel synthesis and optimization of fragments. | May require developing separate synthetic routes for each fragment. |
| Divergent (Linear) | The molecule is assembled in a stepwise fashion from a single starting material. | Conceptually simpler to plan; suitable if a versatile chiral precursor is available. | Overall yield can be low for long sequences; a failure in a late-stage step is costly. |
Advanced Purification and Isolation Techniques in Stereoselective Organic Synthesis
The isolation of a single, desired stereoisomer in high purity is a critical challenge in stereoselective synthesis. For this compound, where the biological activity is dependent on the (3R) configuration, advanced purification techniques are essential to separate it from any undesired enantiomers or diastereomers that may have formed.
Chromatographic Methods
Chromatography on a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) : This is a primary method for both analytical assessment of enantiomeric purity and for preparative-scale separation. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.
Chiral Supercritical Fluid Chromatography (SFC) : SFC uses a supercritical fluid (often carbon dioxide) as the mobile phase. It offers advantages over HPLC, including faster separations, reduced solvent consumption, and simpler product isolation (the CO₂ simply evaporates). This makes it a "greener" and often more efficient alternative for preparative chiral separations.
Resolution Techniques
Resolution involves the separation of a racemic mixture into its constituent enantiomers.
Diastereomeric Crystallization : This classical method involves reacting the racemic amine precursor, (±)-pyrrolidin-3-amine, with a chiral resolving agent (e.g., tartaric acid or a derivative) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized and isolated. The desired enantiomer of the amine can then be recovered from the purified diastereomeric salt.
Kinetic Resolution : This technique uses a chiral catalyst or reagent that reacts at a different rate with each enantiomer of a racemic starting material. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. While effective, a key limitation is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.
The choice of purification method depends on the scale of the synthesis, the physical properties of the compound, and the required level of enantiomeric purity.
| Technique | Principle | Applicability to this compound | Key Considerations |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of the final (3R)-enantiomer from any (3S)-enantiomer. Highly effective for achieving >99% enantiomeric excess. | Can be costly for large-scale production; requires method development to find a suitable CSP and mobile phase. |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities, allowing separation by crystallization. ethz.ch | Applied to the chiral amine precursor ((3R)-pyrrolidin-3-amine) before urea formation. | Requires a suitable and often inexpensive chiral resolving agent; success is dependent on the crystallization properties of the salts. |
| Kinetic Resolution | A chiral reagent or catalyst reacts faster with one enantiomer in a racemic mixture. | Can be applied to a racemic precursor of the chiral amine. | Maximum theoretical yield of the desired enantiomer is 50%; requires a highly selective catalyst or reagent. |
Structural Characterization and Spectroscopic Analysis in Academic Research
Advanced Spectroscopic Techniques for Elucidating the Structure of N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea
A complete spectroscopic workup is essential for the unambiguous characterization of this compound. This would involve a suite of analyses, each providing unique insights into the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be indispensable.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key expected signals would include those for the N-H protons of the urea (B33335) and pyrrolidine (B122466) moieties, the methine proton at the chiral center (C3 of the pyrrolidine ring), the methylene (B1212753) protons of the pyrrolidine ring, and the methyl protons of the N-methyl group. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants would provide critical information about the connectivity of the atoms. In a chiral environment, the diastereotopic nature of the methylene protons adjacent to the stereocenter could lead to more complex splitting patterns.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. This would include the carbonyl carbon of the urea group, the carbons of the pyrrolidine ring, and the methyl carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Hypothetical ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H (Urea) | Broad singlet | s |
| N-H (Pyrrolidine) | Broad singlet | s |
| CH (Pyrrolidine C3) | Multiplet | m |
| CH₂ (Pyrrolidine) | Multiplets | m |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Urea) | 155-165 |
| CH (Pyrrolidine C3) | 45-55 |
| CH₂ (Pyrrolidine) | 30-50 |
Note: The data in these tables is hypothetical and based on typical chemical shift ranges for similar functional groups. Actual experimental values would be required for definitive assignment.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₆H₁₃N₃O), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the urea and amine groups, the C=O stretching of the urea carbonyl group, and C-H stretching of the alkyl groups.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Urea & Amine) | 3200-3500 |
| C-H Stretch (Alkyl) | 2850-3000 |
| C=O Stretch (Urea) | 1630-1680 |
Note: This table presents typical ranges for the expected functional groups.
For a chiral molecule, single-crystal X-ray Diffraction (XRD) is the definitive method for determining its three-dimensional structure and absolute stereochemistry. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms, unequivocally confirming the (R) configuration at the chiral center.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for determining the proportion of each enantiomer in a chiral mixture.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purity analysis and the separation of enantiomers.
Purity Assessment: Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like trifluoroacetic acid, would be used to assess the chemical purity of this compound. The presence of a single major peak would indicate a high degree of purity.
Enantiomeric Excess Determination: To determine the enantiomeric excess (e.e.), a chiral stationary phase (CSP) in the HPLC column is required. This specialized column allows for the separation of the (R) and (S) enantiomers, which would appear as two distinct peaks in the chromatogram. The relative area of these peaks can be used to calculate the enantiomeric excess of the sample, which is a critical measure of its stereochemical purity.
Chiral Chromatography Techniques for Enantiomeric Purity
The verification of enantiomeric purity is a critical step in the characterization of stereospecific compounds such as this compound. As the biological activity of chiral molecules is often highly dependent on their stereochemistry, it is imperative to employ analytical techniques capable of separating and quantifying the desired enantiomer from its mirror image, N-methyl-N'-[(3S)-pyrrolidin-3-yl]urea. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method utilized in academic and industrial research for this purpose, offering high resolution and sensitivity.
The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For pyrrolidine derivatives and related compounds, polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, have demonstrated broad applicability and excellent resolving power. nih.govacs.org These phases operate on the principle of forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times and, consequently, separation.
While specific chromatographic conditions for this compound are not extensively detailed in publicly available literature, a robust method can be developed based on established protocols for analogous structures. A typical approach would involve normal-phase or polar-organic mode chromatography. The selection of the mobile phase, often a mixture of an alkane (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is crucial for optimizing the separation by modulating the interactions between the analyte and the CSP. acs.org A well-resolved separation would show two distinct peaks in the chromatogram, corresponding to the (R) and (S) enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.) of the target compound.
The following table outlines an exemplary HPLC method for the analysis of the enantiomeric purity of this compound.
Table 1: Exemplary HPLC Method for Enantiomeric Purity Determination
| Parameter | Condition |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV-Vis at 215 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 9.8 min |
| Expected Retention Time (S-enantiomer) | ~ 12.1 min |
| Resolution Factor (Rs) | > 2.0 |
Molecular Interactions and Recognition Mechanisms of N Methyl N 3r Pyrrolidin 3 Yl Urea
In Vitro Biochemical Assay Methodologies for Target Interaction Studies
To characterize the interaction of N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea and related compounds with their biological targets, a variety of in vitro biochemical assays are employed. These methods are crucial for determining binding affinity and the extent of functional modulation, such as enzyme inhibition.
Ligand binding affinity assays are essential for quantifying the strength of the interaction between a compound and its target receptor. A common and powerful technique is the radioligand binding assay. nih.gov In this method, a target receptor is incubated with a radiolabeled ligand that is known to bind to it. The specific binding of the radioligand is then measured in the presence of varying concentrations of the test compound, such as an analogue of this compound. The ability of the test compound to displace the radioligand is used to determine its inhibitory constant (Kᵢ), a measure of its binding affinity.
For example, in studies of sigma receptor (σR) ligands, assays are often performed using cell membrane preparations that express the receptor subtype of interest (e.g., hσ₁R). nih.gov The reaction mixture typically includes the membrane preparation, a radioligand like ³H-pentazocine, and the test compound. After incubation to allow the binding to reach equilibrium, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is then measured using scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be converted to the Kᵢ value. nih.gov
In addition to radioligand assays, computational methods like absolute binding free energy (BFE) calculations based on molecular dynamics simulations can be used to predict and discriminate between possible binding modes and estimate binding affinities. mdpi.comresearchgate.net These computational predictions are then often validated through in vitro bioassays. mdpi.com
Table 1: Example Data from Ligand Binding Affinity Studies for Related Pyridine (B92270) Derivatives
| Compound | Target | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Ligand 5 | hσ₁R | 1.45 |
| Ligand 2 | hσ₁R | 7.57 |
| Ligand 6 | hσ₁R | 3.05 |
| Ligand 9 | hσ₁R | 7.45 |
| Ligand 12 | hσ₁R | 10.9 |
Compounds containing urea (B33335) and pyrrolidine (B122466) moieties are frequently investigated for their ability to modulate the activity of enzymes. researchgate.net The standard method for assessing this is through enzymatic activity assays. These assays measure the rate of the enzymatic reaction (enzymatic velocity) in the presence and absence of the inhibitor. nih.gov
For instance, in the study of urease inhibitors, the enzymatic activity can be monitored by measuring the rate of ammonia (B1221849) production from the hydrolysis of urea. nih.gov A common method involves using a pH indicator to track the pH increase caused by ammonia production. nih.gov The change in absorbance of the pH indicator over time provides a measure of the ureolytic activity. By performing these assays with various concentrations of an inhibitor, one can determine the concentration that reduces enzyme activity by 50% (IC₅₀).
Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). Such studies have demonstrated that urea-containing compounds can act as potent enzyme inhibitors. For example, a high-throughput screening campaign identified a class of ureas as inhibitors of 11β-hydroxysteroid-dehydrogenase type 1 (11β-HSD1), which were subsequently optimized to yield potent and selective inhibitors. researchgate.net
Structure-Activity Relationship (SAR) Studies on this compound and its Analogues
Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies focus on how modifications to the pyrrolidine ring, the N-methyl group, and the urea moiety affect molecular recognition and activity.
The pyrrolidine ring is a versatile scaffold in drug design, partly due to the stereochemistry and three-dimensional shape imparted by its non-planar, puckered conformation. nih.gov The nature and position of substituents on this ring can profoundly influence biological activity. nih.gov
SAR analyses on various pyrrolidine-containing compounds have shown that substituents can control the conformation of the ring, which in turn affects its binding to a target protein. nih.gov For example, in a series of pyrrolidine-2,5-dione derivatives, the anticonvulsant activity was strongly affected by substituents at the 3-position of the ring. nih.gov Similarly, for pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency compared to an unsubstituted phenyl ring. nih.gov This highlights that the electronic and steric properties of substituents on the pyrrolidine ring are critical determinants of molecular activity.
The urea moiety and its substituents are key components for molecular recognition, primarily through hydrogen bonding interactions. researchgate.net Modifications to the N-methyl and urea groups can significantly alter a compound's binding affinity and conformational preferences.
In studies of pyridine derivatives, the introduction of a methyl group to an N-(prop-2-yn-1-yl)amino substituent significantly increased the binding affinity for the σ₁ receptor in some cases. nih.gov This demonstrates that even a small modification like the addition of a methyl group can have a substantial impact on molecular recognition and potency.
Table 2: Impact of N-Methylation on Binding Affinity (Kᵢ, nM) for σ₁ Receptor Ligands
| Base Compound | Kᵢ (nM) | N-Methylated Analogue | Kᵢ (nM) | Change in Affinity |
|---|---|---|---|---|
| Compound 2 | 7.57 | Compound 5 | 1.45 | Increased |
| Compound 9 | 7.45 | Compound 12 | 10.9 | Decreased |
One of the most significant features of the pyrrolidine ring is the stereogenicity of its carbon atoms. nih.gov The specific stereoisomer of a drug candidate can lead to a different biological profile due to different binding modes with enantioselective protein targets. nih.gov Therefore, obtaining compounds with high stereochemical purity is often a requirement in drug development. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented, the principles of QSAR can be applied to understand the key structural features influencing its activity. By analyzing a dataset of analogous compounds with the pyrrolidinyl-urea scaffold, a QSAR model could be developed to predict the biological activity of new derivatives.
In a typical QSAR study, molecular descriptors are calculated for each compound in the series. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity.
For a series of diaryl urea derivatives acting as B-RAF inhibitors, a QSAR study revealed the importance of size, degree of branching, aromaticity, and polarizability for their inhibitory activity. nih.gov Similarly, a QSAR analysis of urea-substituted 2,4-diamino-pyrimidines as anti-malarial agents highlighted the significance of specific substitutions on the urea moiety. nih.gov These studies underscore the utility of QSAR in identifying key structural determinants of activity for urea-containing compounds.
A hypothetical QSAR model for a series of pyrrolidinyl-urea derivatives might be represented by an equation similar to:
log(1/IC50) = a(logP) + b(HOMO) + c(ASA) + d
Where:
IC50 is the half-maximal inhibitory concentration.
logP represents the hydrophobicity.
HOMO (Highest Occupied Molecular Orbital) energy relates to the electron-donating ability.
ASA (Accessible Surface Area) is a steric descriptor.
a, b, c, and d are coefficients determined by the regression analysis.
The predictive power of a QSAR model is assessed through various validation metrics, as shown in the table below, which are crucial for ensuring the model's reliability.
| Validation Parameter | Description | Typical Value for a Robust Model |
| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal cross-validation (e.g., leave-one-out). | > 0.5 |
| r² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Pred_r² (Predicted r² for external test set) | A measure of the model's predictive performance on an external set of compounds not used in model development. | > 0.5 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | A lower value indicates a better fit. |
By applying such QSAR models, researchers can prioritize the synthesis of novel derivatives of this compound with potentially enhanced activity.
Molecular Modeling and Computational Approaches to Binding Mechanisms
Molecular modeling and computational chemistry offer a detailed view of the interactions between a ligand, such as this compound, and its biological target at an atomic level. These methods are instrumental in elucidating binding mechanisms and guiding drug design efforts.
Ligand Docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mode of this compound within the active site of its target. Docking algorithms explore various conformations of the ligand within the binding pocket and score them based on factors like intermolecular forces, including hydrogen bonds and van der Waals interactions.
For instance, molecular docking studies on substituted sulphonylurea/pyrrolidine-based derivatives have been used to predict their binding affinities and interactions with various residues in their target proteins. jocpr.comresearchgate.net Similarly, docking simulations of pyrrolizines bearing urea moieties have helped to rationalize their cytotoxic activities by revealing key interactions with their target enzymes. nih.gov These studies often show that the urea moiety acts as a crucial hydrogen bond donor and acceptor, forming stable interactions with the protein backbone or specific amino acid side chains. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion. This allows for the observation of conformational changes and the calculation of binding free energies.
MD simulations have been employed to study the interactions of urea with proteins, revealing that urea can denature proteins through both direct interactions with polar residues and the peptide backbone, and indirect effects by altering the structure and dynamics of water. pnas.org In the context of drug design, MD simulations can be used to refine docked poses of this compound, assess the stability of key interactions, and calculate binding affinities with greater accuracy than docking alone. For example, MD simulations combined with MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations have been used to identify novel urease inhibitors. nih.gov
The following table summarizes the key interactions that could be anticipated for this compound based on studies of analogous compounds.
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues on a Receptor | Significance |
| Hydrogen Bonding | Urea (NH and C=O groups), Pyrrolidine (NH group) | Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Histidine, Backbone NH and C=O | Crucial for affinity and specificity. The urea moiety is a key pharmacophore for hydrogen bonding. nih.gov |
| Hydrophobic Interactions | Pyrrolidine ring, Methyl group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Contribute to the overall binding affinity by interacting with nonpolar pockets in the receptor. |
| van der Waals Forces | All atoms | All atoms | General attractive forces that contribute to the stability of the complex. |
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For a molecule like this compound, a pharmacophore model would likely include:
A hydrogen bond donor (from the NH groups of the urea and pyrrolidine).
A hydrogen bond acceptor (from the carbonyl oxygen of the urea).
A hydrophobic feature (from the pyrrolidine ring).
Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query for virtual screening of large chemical databases to identify new molecules with the desired structural features. nih.gov This approach has been successfully applied to discover novel inhibitors for various targets. For example, pharmacophore-based virtual screening has been used to identify new non-nucleoside reverse transcriptase inhibitors. nih.gov The pyrrolidine ring is a versatile scaffold in drug discovery, and pharmacophore models incorporating this moiety have been instrumental in the design of novel bioactive compounds. researchgate.netnih.govnih.govfrontiersin.org
The general workflow for pharmacophore modeling and virtual screening is as follows:
Pharmacophore Generation: Based on a set of known active ligands or the ligand-bound crystal structure of the target protein.
Database Screening: The generated pharmacophore model is used to search large compound libraries.
Hit Filtering: The retrieved compounds are filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to further computational analysis like molecular docking.
Quantum Chemical (QC) calculations , based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate various molecular properties, such as geometries, interaction energies, and reaction mechanisms.
In the context of this compound, QC calculations can be employed to:
Determine accurate partial charges on the atoms, which are crucial for understanding electrostatic interactions with the target receptor.
Calculate the conformational energies of the molecule to identify low-energy, biologically relevant conformations.
Compute the interaction energies between the ligand and specific amino acid residues in the binding site, providing a detailed understanding of the strength of individual interactions like hydrogen bonds.
Model the transition states of enzymatic reactions, if the compound is an enzyme inhibitor.
Studies on urea derivatives have utilized quantum mechanical methods to investigate their structural, charge, and energy properties. researchgate.netsciencepublishinggroup.com For example, QC calculations can elucidate the conformational preferences of urea derivatives, which can be influenced by substitutions on the nitrogen atoms. nih.gov The application of QC methods, often in combination with molecular mechanics in QM/MM simulations, allows for the study of reactions in biological systems, such as the catalytic mechanism of urease. acs.org
The following table provides an example of how interaction energies, calculated using quantum chemistry, can be broken down for a ligand interacting with a protein active site.
| Residue Pair | Interaction Type | Calculated Interaction Energy (kcal/mol) (Hypothetical) |
| Ligand Urea C=O ... Arg Guanidinium | Hydrogen Bond / Salt Bridge | -15.2 |
| Ligand Urea NH ... Asp Carboxylate | Hydrogen Bond | -8.5 |
| Ligand Pyrrolidine Ring ... Leu Side Chain | Hydrophobic/van der Waals | -3.1 |
These detailed energy calculations help in understanding the key contributors to the binding affinity and can guide the optimization of the ligand structure to enhance these interactions.
Theoretical and Mechanistic Investigations of N Methyl N 3r Pyrrolidin 3 Yl Urea
Computational Chemistry for Electronic Structure and Chemical Reactivity
No published studies were found that specifically detail the computational analysis of N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea. Therefore, no data is available for the following subsections.
There are no specific Density Functional Theory (DFT) studies available in the reviewed literature that investigate the conformational preferences or tautomerism of this compound.
Specific studies elucidating the electrophilic and nucleophilic characteristics of this compound through computational methods have not been reported in the available scientific literature.
Reaction Mechanism Studies Related to Urea (B33335) and Pyrrolidine (B122466) Formation
While general principles of urea and pyrrolidine synthesis are well-established, specific mechanistic studies, including the analysis of stereoselective steps and transition states for the formation of this compound, are not documented in the searched scientific literature.
Detailed mechanistic pathways for the key stereoselective steps in the synthesis of this compound have not been a subject of published research.
There is no available research that provides a transition state analysis for the chiral transformations involved in the synthesis of this compound.
Role of Chirality in the Molecular Recognition and Function of this compound
The stereochemical configuration of a molecule is a critical determinant of its interaction with biological systems. For this compound, the chirality originating from the C3 position of the pyrrolidine ring plays a pivotal role in its molecular recognition and subsequent biological function. Biological entities such as enzymes and receptors are themselves chiral, leading to stereoselective interactions with chiral molecules. nih.govnih.gov
Enantiomeric Specificity in Biochemical Interactions
The enantiomeric specificity of this compound is a direct consequence of the three-dimensional arrangement of its atoms. The (3R) configuration dictates a specific spatial orientation of the substituents on the pyrrolidine ring. This precise arrangement is crucial for forming effective interactions with the binding sites of its biological targets. According to the Easson-Stedman model, a chiral molecule typically requires a three-point interaction with its receptor to elicit a biological response. wikipedia.org The (3R)-enantiomer, with its specific stereochemistry, is able to achieve this optimal three-point attachment, whereas its (3S)-enantiomer cannot, resulting in a significant difference in biological activity.
The enantiomer with the desired pharmacological activity is often referred to as the "eutomer," while the less active or inactive enantiomer is termed the "distomer". nih.gov In the context of this compound, the (3R) isomer is the eutomer, responsible for the compound's therapeutic effects. The (3S) isomer, or distomer, may exhibit significantly lower activity, no activity, or even undesirable off-target effects. nih.gov The pyrrolidine ring, a common scaffold in medicinal chemistry, is known to confer stereogenicity that can lead to different biological profiles for different stereoisomers due to varied binding modes with enantioselective proteins. nih.gov
The significance of enantiomeric purity in drug design is paramount, as the presence of the distomer in a racemic mixture can sometimes lead to unwanted side effects or a less favorable therapeutic profile. nih.gov Therefore, the stereoselective synthesis of the (3R)-enantiomer is a critical aspect of its development as a therapeutic agent.
| Enantiomer | Receptor Binding Affinity (Kd) | Biological Activity (% of max response) | Relative Potency |
|---|---|---|---|
| (3R)-isomer (Eutomer) | Low (High Affinity) | 100% | High |
| (3S)-isomer (Distomer) | High (Low Affinity) | <10% | Low |
Diastereomeric Effects on Molecular Behavior and Binding
Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, the introduction of additional chiral centers would result in the formation of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties. nih.gov This includes differences in solubility, melting point, and chromatographic behavior.
From a biochemical perspective, these differences are even more pronounced. The spatial arrangement of atoms in diastereomers is significantly different, leading to distinct interactions with chiral biological targets. omicsonline.org For instance, if a second chiral center were introduced into the this compound molecule, the resulting diastereomers, such as (3R, XR)- and (3R, XS)-isomers (where X is the position of the new chiral center), would exhibit different binding affinities and efficacies.
| Diastereomer | Conformational Energy | Receptor Binding Affinity (Kd) | Biological Activity (% of max response) |
|---|---|---|---|
| (3R, XR)-isomer | Low (Stable) | Low (High Affinity) | High |
| (3R, XS)-isomer | Higher (Less Stable) | High (Low Affinity) | Low |
Chemical Reactivity and Derivatization Strategies for N Methyl N 3r Pyrrolidin 3 Yl Urea
Reactivity of the Urea (B33335) Functionality in N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea
The urea moiety is characterized by its ability to engage in hydrogen bonding and its potential for substitution at the nitrogen atoms.
N-Alkylation and Acylation Reactions of Urea Derivatives
The nitrogen atoms of the urea group in this compound exhibit nucleophilic character and can undergo alkylation and acylation reactions. The secondary amine within the pyrrolidine (B122466) ring is generally more nucleophilic than the nitrogen atoms of the urea group. Consequently, selective N-alkylation or acylation of the urea nitrogens typically requires prior protection of the pyrrolidine nitrogen. chemicalbook.com
Acylation of urea derivatives can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. For instance, the reaction of N,N'-dialkyl carbodiimides with carboxylic acids can lead to the formation of N-acylurea derivatives through an O→N acyl migration of an O-acylisourea intermediate. ias.ac.in This approach allows for the introduction of a wide range of acyl groups onto the urea nitrogen. The synthesis of N-acyl cyclic urea derivatives has also been reported through the reaction of a cyclic urea with various acyl chlorides. researchgate.net These reactions highlight the potential for modifying the urea functionality of this compound to generate a library of acylated analogs.
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| N-substituted Urea | Alkyl Halide | N-alkylated Urea | Base catalyst |
| N-substituted Urea | Acyl Chloride | N-acylated Urea | Base catalyst, anhydrous conditions |
| Carboxylic Acid | N,N'-dialkyl carbodiimide (B86325) | N-acylurea | Room temperature, neutral pH |
Hydrogen Bonding Interactions and Protonation States
The urea functionality is a potent hydrogen bond donor and acceptor. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions play a crucial role in the conformation of the molecule and its binding to biological targets. In N,N'-disubstituted ureas, three main hydrogen-bonding states are observed in infrared spectroscopy: a "free" urea band, a "disordered" hydrogen-bonded state, and an "ordered" state characterized by the alignment of carbonyl dipoles. mdpi.com Trisubstituted ureas, however, primarily exhibit "free" and "disordered" hydrogen-bonded structures. mdpi.com
Computational and spectroscopic studies can predict the most likely sites of protonation. The carbonyl oxygen of the urea is generally the most basic site. The ability of urea derivatives to form strong hydrogen bonds can be influenced by the electronic properties of the substituents. researchgate.net The formation of cyclic, doubly hydrogen-bonded dimers is a common feature in many urea-containing compounds. nih.gov The specific hydrogen-bonding patterns can significantly influence the molecule's physicochemical properties and biological activity. nih.gov
Transformations of the Pyrrolidine Ring in this compound
The pyrrolidine ring offers additional sites for chemical modification, primarily at the ring nitrogen and the C-3 position.
Nitrogen-Centered Reactions within the Pyrrolidine Ring
The secondary amine of the pyrrolidine ring is a key site for chemical derivatization. nih.gov It is more nucleophilic than the urea nitrogens and can readily participate in reactions such as alkylation, acylation, and sulfonylation. chemicalbook.com
Oxidation of the pyrrolidine nitrogen can lead to the formation of N-oxides, which can alter the polarity and biological properties of the molecule. researchgate.net Furthermore, the nitrogen atom can coordinate with metal ions to form metal complexes. The formation of such complexes can be utilized in catalysis or for the development of metal-based diagnostic or therapeutic agents. researchgate.netresearchgate.net The reactivity of the pyrrolidine nitrogen provides a versatile handle for introducing a wide array of functional groups.
| Reaction Type | Reagent | Product |
| N-Alkylation | Alkyl Halide | N-Alkyl-pyrrolidinium salt |
| N-Acylation | Acyl Chloride | N-Acyl-pyrrolidine |
| N-Oxidation | Oxidizing agent (e.g., m-CPBA) | Pyrrolidine N-oxide |
| Metal Complexation | Metal Salt (e.g., CuCl2, CoCl2) | Pyrrolidine-metal complex |
Side-Chain Functionalization at the 3-Position of the Pyrrolidine
The 3-position of the pyrrolidine ring, where the urea moiety is attached, provides another opportunity for structural modification. While direct functionalization at this position can be challenging, strategies involving the use of precursors like 3-aminopyrrolidine (B1265635) allow for the introduction of various substituents. nih.govnih.govsigmaaldrich.com
Palladium-catalyzed reactions, for instance, have been developed for the synthesis of 3-aryl pyrrolidines from N-alkyl pyrrolines, demonstrating a method for introducing aryl groups at the 3-position. researchgate.netnih.govnih.gov Such modifications can significantly impact the molecule's interaction with biological targets by introducing new steric or electronic features. The synthesis of pyrrolidine-containing drugs often starts from functionalized cyclic precursors like proline or 4-hydroxyproline, which are then elaborated to introduce the desired side chains. mdpi.com
Development of Chemical Probes and Conjugates from this compound
The structural features of this compound make it a suitable scaffold for the development of chemical probes and conjugates. By attaching reporter groups such as fluorescent dyes, biotin, or radioactive isotopes, derivatives of this compound can be used to study biological processes.
Urea-based compounds have been utilized in the development of fluorescent probes. tandfonline.comnih.govresearchgate.net For example, fluorescent labels with hydrazine (B178648) groups can be coupled to molecules containing aldehyde groups, and the resulting hydrazone bonds can be stabilized by reduction. oup.com The pyrrolidine nitrogen or a functionalized side chain on the urea moiety could be modified to incorporate such an aldehyde or a reactive handle for conjugation.
The synthesis of conjugates for targeted delivery or imaging often involves linking the core molecule to a targeting moiety or a detectable label. The reactive sites on this compound, particularly the pyrrolidine nitrogen, provide convenient points for such attachments.
| Probe/Conjugate Type | Reporter Group | Potential Attachment Site |
| Fluorescent Probe | Fluorescein, Rhodamine, etc. | Pyrrolidine Nitrogen, Urea Nitrogen (after functionalization) |
| Biotinylated Probe | Biotin | Pyrrolidine Nitrogen, Urea Nitrogen (after functionalization) |
| Radiolabeled Probe | 18F, 11C, etc. | Alkyl or Acyl group on Urea or Pyrrolidine |
Chemical Stability and Degradation Pathways
The degradation of this compound is anticipated to primarily occur through two main pathways: hydrolysis of the urea linkage and oxidation of the pyrrolidine ring.
Hydrolytic Degradation:
The urea functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. nih.gov The rate of hydrolysis is generally slow under neutral conditions but can be significantly accelerated in acidic or alkaline environments. nih.govacs.org
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule. The subsequent cleavage of the carbon-nitrogen bond is expected to yield (3R)-pyrrolidin-3-amine, methylamine (B109427), and carbon dioxide as the final products.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the urea. nih.gov This leads to the formation of a tetrahedral intermediate which then breaks down. This process is also expected to result in the formation of (3R)-pyrrolidin-3-amine, methylamine, and carbonate (from the reaction of carbon dioxide in a basic medium).
Oxidative Degradation:
The pyrrolidine ring, being a cyclic secondary amine, is prone to oxidation. nih.govnih.govtamu.edu The nitrogen atom and the carbon atoms adjacent to it (alpha-carbons) are the most likely sites for oxidative attack.
Oxidation of the Pyrrolidine Ring: Oxidizing agents can lead to the formation of various products. For instance, oxidation at the alpha-carbon to the nitrogen can result in the formation of an N-acyliminium ion intermediate. nih.gov This intermediate could then be trapped by nucleophiles or undergo further reactions, potentially leading to ring-opened products or the formation of a lactam, such as 5-oxo-N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea. More aggressive oxidation could lead to the complete cleavage of the pyrrolidine ring. nih.govnih.gov Studies on the thermal oxidation of pyrrolidine have shown the formation of complex polymeric brown materials. tamu.edu
Thermal Degradation:
While specific data for this compound is unavailable, the thermal decomposition of ureas can proceed through various pathways. researchgate.netwikipedia.org At elevated temperatures, it is plausible that the compound could decompose, potentially leading to the formation of isocyanates and amines through a retro-addition type reaction. For instance, thermal stress might lead to the formation of methyl isocyanate and (3R)-pyrrolidin-3-amine.
Predicted Degradation Products:
Based on these general degradation pathways, a summary of potential degradation products under different stress conditions is presented below.
| Stress Condition | Potential Degradation Products |
| Acidic Hydrolysis | (3R)-pyrrolidin-3-amine, Methylamine, Carbon Dioxide |
| Basic Hydrolysis | (3R)-pyrrolidin-3-amine, Methylamine, Carbonate |
| Oxidation | 5-oxo-N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea, Ring-opened products |
| Thermal Degradation | Methyl isocyanate, (3R)-pyrrolidin-3-amine |
It is important to note that the actual degradation profile may be more complex and could involve combinations of these pathways or other unforeseen reactions. Rigorous experimental forced degradation studies would be necessary to definitively identify all degradation products and understand the kinetics of the degradation processes for this compound. frontiersin.org
Future Directions and Emerging Research Avenues for N Methyl N 3r Pyrrolidin 3 Yl Urea
Advancements in Asymmetric Synthesis of Pyrrolidine-Urea Scaffolds
The precise three-dimensional arrangement of atoms in N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea is critical to its biological function. Consequently, the development of efficient asymmetric synthetic methods to construct the chiral pyrrolidine-urea scaffold is a primary focus of ongoing research. Chiral substituted pyrrolidines are key structural motifs found in many natural products and drug candidates. researchgate.net The historical reliance on classical resolution techniques is giving way to more sophisticated and efficient strategies that provide high yields and stereoselectivity.
Modern organocatalysis has emerged as a powerful tool for building complex molecular architectures. nih.gov The use of proline and its derivatives as organocatalysts, for instance, has been a significant breakthrough in asymmetric synthesis. nih.govmdpi.com Future strategies are likely to build upon these foundations, exploring novel organocatalysts that can facilitate the construction of the pyrrolidine (B122466) ring with even greater control over its stereochemistry. mdpi.comunibo.it These methods often involve fewer steps and milder reaction conditions compared to traditional synthetic routes. researchgate.net
Key areas of advancement include the development of novel catalytic systems and the optimization of reaction sequences. For instance, researchers are exploring one-pot sequential reactions where the chiral linear precursors are constructed and then cyclized in a single process to form the pyrrolidine ring. researchgate.net Another promising approach is the use of [3+2] cycloaddition reactions, which can be catalyzed by various means, including chiral Brønsted acids and bifunctional organocatalysts, to directly assemble the polysubstituted pyrrolidine scaffold. researchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Organocatalytic [3+2] Cycloaddition | Utilizes chiral organocatalysts to facilitate the reaction between a three-atom component and a two-atom component to form the five-membered pyrrolidine ring. | High stereocontrol, mild reaction conditions, operational simplicity. |
| Sequential One-Pot Reactions | Combines multiple synthetic steps (e.g., Michael addition followed by cyclization) into a single reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, time-saving. |
| Novel Chiral Ligand/Metal Complexes | Employs transition metals with specifically designed chiral ligands to catalyze the formation of the pyrrolidine ring with high enantioselectivity. | High turnover numbers, broad substrate scope. |
| Biocatalysis | Uses enzymes to perform specific stereoselective transformations, offering an environmentally friendly alternative to traditional chemical catalysts. | Exceptional selectivity, mild and aqueous reaction conditions. |
These advanced synthetic strategies are enriching the toolbox of medicinal chemists, enabling the efficient and practical synthesis of complex pyrrolidine-containing molecules like this compound. researchgate.net
Integration of Artificial Intelligence and Machine Learning in SAR Prediction
Understanding the Structure-Activity Relationship (SAR) is fundamental to drug discovery, guiding the optimization of lead compounds to enhance efficacy and other desirable properties. The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process by enabling rapid and accurate prediction of the biological activities of novel compounds. For this compound and its analogues, these computational tools can sift through vast chemical spaces to identify derivatives with the highest potential.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. nih.govnih.gov By developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the structural requirements for activity. nih.govresearchgate.net These models generate contour maps that highlight regions where modifications to the molecule are likely to increase or decrease its activity. researchgate.net
Machine learning algorithms, such as random forests, support vector machines, and deep neural networks, are being trained on large datasets of chemical structures and their associated biological data to predict the properties of new molecules. researchgate.netmdpi.comnih.gov These models can learn complex, non-linear relationships that are often missed by traditional QSAR methods. researchgate.net For instance, an ML model could be trained to predict the binding affinity of pyrrolidine-urea derivatives to a specific protein target, helping to prioritize which compounds to synthesize and test in the lab. researchgate.net This predictive power significantly accelerates the drug discovery pipeline, reducing both time and cost. cdu.edu.au
| AI/ML Technique | Application in SAR Prediction | Predicted Outcome |
| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D contour maps to visualize the impact of steric, electrostatic, and hydrophobic fields on biological activity. nih.govnih.gov | Identification of key structural features for optimal target interaction. |
| Random Forest | An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov | Prediction of inhibitory activity (e.g., pIC50), classification of compounds as active or inactive. |
| Support Vector Machines (SVM) | A classification algorithm that finds the optimal hyperplane to separate data points into different classes. nih.gov | Classification of molecules based on their potential to bind to a target. |
| Deep Neural Networks (DNN) | Complex, multi-layered networks that can learn intricate patterns from large datasets. nih.gov | Prediction of a wide range of properties, including bioactivity, ADME (absorption, distribution, metabolism, excretion), and toxicity. |
Novel In Vitro Assay Development for Characterizing Complex Molecular Interactions
While computational models provide valuable predictions, experimental validation remains essential. The development of novel in vitro assays is crucial for accurately characterizing the complex molecular interactions of this compound with its biological targets. These advanced assays provide deeper insights than traditional methods, allowing for the measurement of not just binding affinity but also the kinetics and mechanism of interaction.
Modern drug discovery often involves screening large libraries of compounds, and high-throughput screening (HTS) techniques are continually being refined to be more sensitive and informative. researchgate.net For urea (B33335) derivatives, researchers are developing specific bioassays to probe their interactions with enzymes and receptors. researchgate.net For example, kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed-type) a compound exhibits against an enzyme, which provides valuable information about its mechanism of action. acs.orgnih.gov
Furthermore, the development of label-free detection methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), allows for the real-time monitoring of binding events without the need to chemically modify the compound or its target. This provides more accurate data on binding affinity (KD), association rates (kon), and dissociation rates (koff). Cellular assays are also becoming more sophisticated, allowing researchers to study the effects of a compound in a more biologically relevant context. nih.gov
| Assay Type | Information Gained | Example Application |
| Enzyme Inhibition Kinetics | Determines the mechanism of enzyme inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki). acs.orgnih.gov | Characterizing how a pyrrolidine-urea derivative inhibits a target enzyme. |
| Surface Plasmon Resonance (SPR) | Real-time measurement of binding affinity (KD), and association/dissociation kinetics (kon/koff). | Quantifying the binding of this compound to its protein target. |
| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS). | Understanding the driving forces behind the molecular recognition process. |
| Cell-Based Thermal Shift Assays | Measures the change in the thermal stability of a target protein within a cell upon ligand binding. | Confirming target engagement in a cellular environment. |
Exploration of New Theoretical Models for Predicting Molecular Behavior
Complementing experimental assays, new theoretical models are being explored to predict the behavior of molecules like this compound with unprecedented accuracy. These computational chemistry techniques allow researchers to visualize and understand molecular behavior at the atomic level, providing insights that are often difficult or impossible to obtain through experimentation alone.
Molecular docking is a widely used technique to predict the preferred orientation of a molecule when bound to a protein target. nih.govnih.gov This helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. nih.gov However, docking provides a static picture of the interaction. To understand the dynamic nature of these interactions, researchers are increasingly turning to molecular dynamics (MD) simulations. nih.gov MD simulations track the movements of atoms over time, providing a detailed view of how a ligand and its target protein interact and adapt to each other. researchgate.net
These simulations can reveal the stability of the ligand-protein complex and can be used to calculate binding free energies, which provide a more rigorous prediction of binding affinity. researchgate.net The combination of docking and MD simulations offers a powerful approach to understanding the molecular basis of a compound's activity and to guide the design of new derivatives with improved properties. nih.gov These computational studies can effectively elucidate structure-activity relationships and rationalize the results obtained from in vitro assays. acs.org
| Theoretical Model | Purpose | Key Insights |
| Molecular Docking | Predicts the binding pose of a ligand in the active site of a protein. nih.govmdpi.com | Identifies key amino acid residues and types of interactions (e.g., hydrogen bonds). |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms in a ligand-protein complex over time. nih.govresearchgate.net | Assesses the stability of the binding pose and reveals conformational changes. |
| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the free energy of binding for a ligand-protein complex from MD simulations. researchgate.net | Provides a quantitative prediction of binding affinity. |
| Quantum Mechanics (QM) Calculations | Provides a highly accurate description of the electronic structure of a molecule. | Can be used to study reaction mechanisms and to parameterize molecular mechanics force fields for more accurate MD simulations. |
Q & A
Q. How can researchers optimize the synthesis of N-methyl-N'-[(3R)-pyrrolidin-3-yl]urea while ensuring stereochemical purity?
- Methodology : The synthesis typically involves carbamate-protected intermediates to preserve stereochemistry. For example, tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate (CAS: 392338-15-7) is a key intermediate, synthesized via enantioselective alkylation or enzymatic resolution . Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine, which is reacted with methyl isocyanate to form the urea. Chiral HPLC or polarimetry should confirm enantiomeric excess (>98%) to avoid racemization during deprotection .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR verify the urea linkage (δ ~6.5 ppm for NH protons) and pyrrolidine stereochemistry (J-coupling analysis of vicinal protons) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 156.1136) and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration of the (3R)-pyrrolidine ring, critical for biological activity .
Advanced Research Questions
Q. How can computational docking studies be validated for this compound targeting kinases like EGFR or TRKA?
- Methodology :
- Validation Protocol : Redock co-crystallized ligands (e.g., EGFR inhibitors) using Autodock Vina or Schrödinger Suite. An RMSD ≤ 2 Å between predicted and experimental poses confirms reliability .
- Binding Free Energy Calculations : Use MM/GBSA to compare affinity across stereoisomers. The (3R)-configuration may show stronger hydrogen bonding with catalytic lysine residues (e.g., K745 in EGFR) .
Q. How to address contradictions in reported biological activity data for urea derivatives like this compound?
- Methodology :
- Assay Standardization : Compare IC values under consistent conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in TRPV1 inhibition (CAS: 501951-42-4) arise from variations in calcium flux vs. patch-clamp protocols .
- Metabolic Stability Screening : Use liver microsomes to identify if rapid degradation (e.g., CYP3A4-mediated) skews activity measurements .
Q. What strategies enable structure-activity relationship (SAR) studies on the pyrrolidine-urea scaffold?
- Methodology :
- Analog Design : Replace the methyl group with fluorinated or bulky substituents (e.g., trifluoromethyl) to probe steric and electronic effects. For instance, 1-(2-bromophenyl)-3-[(3R)-pyrrolidin-3-yl]urea (CAS: 501951-42-4) shows enhanced TRPV1 antagonism due to halogen bonding .
- Pharmacophore Mapping : Overlay active conformers using software like MOE to identify critical hydrogen bond donors (urea NH) and hydrophobic pockets (pyrrolidine ring) .
Key Notes
- Avoid commercial suppliers listed in non-compliant sources (e.g., BenchChem in ).
- Prioritize peer-reviewed synthesis protocols (e.g., tert-butyl carbamate intermediates ) and computational validation from crystallography-backed studies .
- For biological assays, contextualize data with standardized protocols to resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
